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Blood group B antigen hexaose type 1

Cat. No.: B1165502
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Description

Blood group B antigen hexaose type 1 is a defined neutral oligosaccharide that represents the terminal, immunodominant portion of the blood group B antigen found on the surface of red blood cells and other cell types in individuals with blood type B. The glycan possesses the canonical structure Galα1-3(Fucα1-2)Galβ1-3GlcNAcβ1-3Galβ1-4Glc . This structure is a key determinant of immunological identity and compatibility. This reagent is an essential tool for researchers in glycoliology and transfusion medicine. Its primary applications include its use as a standard in analytical techniques such as liquid chromatography (LC) and capillary electrophoresis (CE) for the identification and semiquantitative analysis of glycan profiles . Furthermore, it is critical in mass spectrometry-based workflows for the precise typing of blood group antigens, enabling the characterization of A, B, H, and Lewis determinants on various glycan chains with high sensitivity . Researchers also utilize this and similar glycans in studies of host-pathogen interactions, as ABH antigens are known to act as ligands for various viruses and bacteria, including some strains of Helicobacter pylori . By providing a pure, well-defined antigen, this hexasaccharide facilitates the investigation of carbohydrate-protein interactions, the development of blood-typing assays, and the exploration of glycan roles in cellular communication and disease . This product is intended for laboratory research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic procedures or for human or animal consumption .

Properties

Molecular Formula

C34H58N2O25

Synonyms

Galα1-3(Fucα1-2)Galβ1-3GlcNAcβ1-3Galβ1-4Glc C38H65NO30

Origin of Product

United States

Molecular Architecture and Isomeric Considerations

Detailed Glycan Structure of Blood Group B Antigen Hexaose Type 1 and Glycosidic Linkages

The this compound is a complex oligosaccharide with a specific sequence of six sugar units. Its chemical formula is C38H65NO30 elicityl-oligotech.com. The structure is characterized by a backbone chain of glucose (Glc), galactose (Gal), and N-acetylglucosamine (GlcNAc), with fucose (Fuc) and a terminal galactose branching off.

The precise arrangement and the connections, known as glycosidic linkages, are crucial to its function and recognition by antibodies. The detailed structure is Galα1-3(Fucα1-2)Galβ1-3GlcNAcβ1-3Galβ1-4Glc elicityl-oligotech.comelicityl-oligotech.com. These linkages are specific types of ether bonds that join the carbohydrate molecules wikipedia.org.

The following table breaks down the individual monosaccharides and their linkages within the hexaose structure.

Monosaccharide 1LinkageMonosaccharide 2
α-D-Galactoseα1-3β-D-Galactose
α-L-Fucoseα1-2β-D-Galactose
β-D-Galactoseβ1-3N-acetyl-β-D-glucosamine
N-acetyl-β-D-glucosamineβ1-3β-D-Galactose
β-D-Galactoseβ1-4D-Glucose

This intricate architecture is the result of sequential enzymatic action that adds each sugar unit to a precursor chain novusbio.com.

Distinction from Type 2 and Other Related Histo-Blood Group Antigens

The classification of histo-blood group antigens into different types is based on the linkage between the terminal galactose (Gal) and N-acetylglucosamine (GlcNAc) in the precursor chain nih.gov.

Type 1 Chain: Characterized by a Galβ1-3GlcNAc linkage nih.govcreative-biolabs.com. The this compound is built upon this type 1 chain.

Type 2 Chain: Features a Galβ1-4GlcNAc linkage nih.govcreative-biolabs.com. Most H antigens, the precursor to A and B antigens, synthesized during red blood cell formation are on type 2 chains nih.gov.

The H antigen is the foundational structure for both A and B antigens nih.govnih.gov. The addition of a terminal sugar to the H antigen determines the final blood group. In the case of the B antigen, an α1,3-galactosyltransferase adds a galactose molecule to the H antigen nih.gov.

The table below summarizes the key distinctions between type 1 and type 2 precursor chains.

FeatureType 1 ChainType 2 Chain
Linkage Galβ1-3GlcNAcGalβ1-4GlcNAc
Prevalence Found in the gastrointestinal tract and on glycolipids and glycoproteins creative-biolabs.comUbiquitous, prevalent on N-glycans and red blood cells nih.govcreative-biolabs.com

Besides the type 1 and type 2 distinctions, there are other related histo-blood group antigens such as Lewis antigens, which involve the addition of fucose at different positions novusbio.com.

Conformational Aspects and Structural Dynamics

The three-dimensional shape and flexibility of the this compound are critical for its interaction with antibodies and other molecules. The specific glycosidic linkages play a significant role in determining the molecule's conformational preferences tandfonline.com.

Computational studies using molecular dynamics simulations have shown that variations in linkages can lead to distinct dynamic behaviors in histo-blood group antigens tandfonline.com. For instance, a change in the linkage from β(1–3) to β(1–4) can cause a shift in the dihedral linkage profile between the terminal monosaccharides tandfonline.com. This suggests that the type 1 linkage in the B antigen contributes to a specific spatial arrangement.

Furthermore, NMR studies on related blood group B oligosaccharides suggest that the blood group B epitope may adopt a single unique conformation in solution nih.gov. This contrasts with some theoretical models that propose the existence of multiple conformers nih.gov. The conformational flexibility, or lack thereof, in certain regions of the molecule is crucial for the proper formation of binding sites for proteins like antibodies and viral particles asm.org. The interaction with different protein receptors can also influence the micro-level dynamics of the glycan tandfonline.com.

Biosynthetic Pathways and Enzymatic Mechanisms

Precursor Substrates and Acceptor Recognition (e.g., H Antigen, Type 1 Chains)

The immediate precursor for the B antigen is the H antigen. wikipedia.orgwikipedia.orgyoutube.combbguy.org The synthesis of the B antigen is entirely dependent on the prior formation of the H antigen; without it, the B-specific sugar cannot be added. bbguy.orgnih.govnih.gov The H antigen itself is formed by the addition of an L-fucose residue in an α1-2 linkage to the terminal galactose of a precursor oligosaccharide chain. bbguy.orgnih.gov

These precursor chains exist in several forms, distinguished by the linkage between the terminal galactose and the subterminal N-acetylglucosamine (GlcNAc). The Type 1 chain , which is the foundation for the Blood Group B Antigen Hexaose Type 1, is characterized by a galactose linked to GlcNAc in a β1-3 linkage (Galβ1-3GlcNAc). nih.gov While Type 2 chains (Galβ1-4GlcNAc) are more common on the surface of red blood cells, Type 1 chains are predominant in secretions and plasma and can be adsorbed onto erythrocyte membranes. nih.govnih.govnih.gov Once fucosylated, this Type 1 chain becomes the H Type 1 antigen, the specific acceptor substrate for the synthesis of the B antigen on this backbone. nih.gov

Precursor/SubstrateDescriptionTerminal LinkageRole in Synthesis
Type 1 Chain A precursor oligosaccharide chain.Galβ1-3GlcNAcThe foundational structure upon which the H antigen is built for this specific hexaose. nih.gov
H Antigen (Type 1) The direct acceptor substrate for B transferase.Fucα1-2Galβ1-3GlcNAcFormed by the fucosylation of the Type 1 chain; essential for the final step of B antigen synthesis. bbguy.orgnih.govnih.gov

Glycosyltransferases in this compound Synthesis

The creation of the B antigen hexaose type 1 is dependent on the coordinated action of at least two distinct types of glycosyltransferases: fucosyltransferases to create the H antigen precursor and a galactosyltransferase to add the B-determining sugar.

The enzyme responsible for creating the B antigen is an α1,3-galactosyltransferase, commonly known as B transferase. wikipedia.org Encoded by the B allele of the ABO gene, this enzyme catalyzes the transfer of a D-galactose residue from a donor substrate, UDP-galactose (UDP-Gal), to the terminal galactose of the H antigen. glycopedia.euwikipedia.orgmedchemexpress.comyoutube.com This reaction, which requires the presence of manganese ions (Mn²⁺) as a cofactor, forms an α1,3 glycosidic bond, resulting in the B antigen structure. glycopedia.euglycopedia.eu

The specificity of the B transferase is remarkable, especially when compared to its counterpart, the A transferase. The A and B transferases are highly homologous, differing by only four amino acid residues. wikipedia.orgnih.govrcsb.org These subtle changes are sufficient to alter the enzyme's donor substrate specificity, allowing the B transferase to recognize UDP-Gal, while the A transferase recognizes UDP-N-acetylgalactosamine (UDP-GalNAc). proteopedia.orgresearchgate.net Specifically, residues at positions 266 and 268 are critical determinants of A or B specificity. nih.gov In the B transferase, the bulkier methionine at position 266 (compared to leucine (B10760876) in A transferase) accommodates the smaller hydroxyl group on UDP-Gal. proteopedia.org Structural studies reveal that the enzymes undergo conformational changes from "open" to "closed" states upon binding their substrates, which is integral to their catalytic function. maayanlab.cloudnih.gov

Amino Acid PositionA-transferase (GTA)B-transferase (GTB)Impact on Specificity
176 ArginineGlycineContributes to overall enzyme conformation and efficiency. nih.gov
235 GlycineSerineInfluences enzyme kinetics and stability. nih.gov
266 LeucineMethionineCritical for donor substrate recognition; accommodates UDP-Gal in GTB. nih.govproteopedia.orgnih.gov
268 GlycineAlanineCritical for donor substrate recognition; alters the active site floor. nih.govproteopedia.orgnih.gov

Before the B transferase can act, the H antigen must be synthesized by a fucosyltransferase (FUT). Two key enzymes, encoded by separate genes, are involved in this process:

FUT1 (H transferase): This enzyme is primarily responsible for synthesizing the H antigen on Type 2 chains on the surface of red blood cells. nih.govnih.govnih.gov

FUT2 (Secretor transferase): This enzyme synthesizes the H antigen on Type 1 chains, which is found in secretory tissues and fluids like plasma. nih.govnih.gov The resulting soluble H antigen can then be adsorbed onto red blood cells. nih.gov Therefore, FUT2 is the critical enzyme for producing the H type 1 acceptor substrate necessary for the synthesis of this compound.

A third enzyme, FUT3 (Lewis enzyme), adds fucose in an α1-4 linkage to the GlcNAc residue of the same Type 1 chain. This creates the Lewis-a antigen. If FUT3 and FUT2 act on the same chain, the Lewis-b antigen is formed. This introduces a point of enzymatic competition and structural diversity.

The biosynthesis of the blood group B antigen is a hierarchical and sometimes competitive process. glycopedia.eu The action of the B transferase is strictly dependent on the prior synthesis of the H antigen by FUT1 or FUT2. nih.gov If the H antigen is not formed, as seen in individuals with the rare Bombay phenotype (who lack functional FUT1 and FUT2 enzymes), the B antigen cannot be produced, even if the individual possesses a functional B allele. isbtweb.orgwikipedia.org This demonstrates a cooperative, sequential pathway.

There is also an element of competition among glycosyltransferases for common precursor substrates. For example, the fucosyltransferases (FUT2 and FUT3) and the B transferase (encoded by ABO) compete for Type 1 precursor chains. Furthermore, other enzymes like sialyltransferases, which add sialic acid, can compete with the fucosyl- and galactosyltransferases, potentially capping the oligosaccharide chain and preventing the formation of the B antigen. oup.com This interplay dictates the final repertoire of antigens expressed on a cell surface or secreted.

Genetic Regulation of this compound Expression

The expression of the B antigen is ultimately controlled at the genetic level, primarily by the alleles present at the ABO gene locus on chromosome 9. wikipedia.orgnih.gov

The ABO gene exists in three primary allelic forms: A, B, and O. nih.govproteopedia.org

The B allele encodes the functional α1,3-galactosyltransferase (B transferase) that synthesizes the B antigen. wikipedia.orgnih.gov

The A allele encodes an α1,3-N-acetylgalactosaminyltransferase. The difference of seven nucleotide substitutions between the A and B alleles leads to the four critical amino acid changes that switch the enzyme's specificity. nih.gov

The O allele is typically characterized by a single nucleotide deletion (guanine at position 261) near the N-terminus of the gene's coding sequence. wikipedia.orgyoutube.comproteopedia.org This deletion causes a frameshift, leading to a premature stop codon and the production of a truncated, non-functional protein. wikipedia.orgproteopedia.org Consequently, in individuals with blood type O, the H antigen remains unmodified. youtube.comnih.gov

Beyond these main alleles, numerous polymorphisms have been identified that result in weakened antigen expression, known as subgroups. nih.govkarger.com Weak B phenotypes, such as B₃ or Bₓ, are caused by various missense mutations within the ABO gene that reduce the catalytic efficiency or stability of the B transferase. nih.govnih.gov For instance, a novel variant allele designated ABO*Bw20 was identified with a single guanine (B1146940) insertion in exon 7, leading to a frameshift and a lack of B antigen expression. nih.govkarger.com Additionally, transcriptional regulation plays a role. A specific regulatory element in intron 1 of the ABO gene, which binds the transcription factor GATA-1, acts as an enhancer for erythroid-specific expression. nih.gov Deletion of this element is associated with the B(m) phenotype, where B antigen expression is reduced on red blood cells but normal in other tissues. nih.gov

AlleleEncoded EnzymeEnzyme ActivityResulting Antigen on H-precursor
A α1,3-N-acetylgalactosaminyltransferaseActiveA Antigen
B α1,3-galactosyltransferaseActiveB Antigen
O Non-functional proteinInactiveH Antigen remains unmodified. wikipedia.orgproteopedia.org
Weak B alleles (e.g., B₃, Bₓ) B transferase with altered amino acidsReduced activityWeak B Antigen expression. nih.govnih.gov

Transcriptional and Post-Transcriptional Regulatory Mechanisms (e.g., transcription factors, miRNAs)

The expression of the ABO gene, which encodes the glycosyltransferase responsible for synthesizing the B antigen, is a multi-stage process involving transcription initiation, RNA processing, and translational control. karger.com

Transcriptional Regulatory Mechanisms

The transcription of the ABO gene is directed by a combination of a core promoter and several cell-specific regulatory regions. karger.comnih.gov These regions contain binding sites for various transcription factors (TFs) that modulate the gene's expression in different cell types. The activity of these TFs is essential for the cell-specific expression of the B antigen, particularly in erythroid and epithelial lineages. karger.com

Several key transcription factors have been identified as crucial regulators of ABO gene expression:

Specificity Protein 1 (SP1): This transcription factor is a primary regulator that binds to the CpG-rich promoter region of the ABO gene. ashpublications.orgnih.gov The binding of SP1 is critical for activating the promoter and facilitating the expression of the glycosyltransferase. nih.gov

GATA-1 and GATA-2: These are erythroid-specific transcription factors that play a vital role in the expression of the B antigen on red blood cells. karger.comnih.gov They bind to a specific regulatory element located in intron 1 of the ABO gene, known as the +5.8-kb site. nih.govnih.gov The binding of GATA-1 or GATA-2 to this site is a determinant of erythroid cell-specific regulatory activity. karger.comnih.gov

Runt-related transcription factor 1 (RUNX1): This factor also binds to the erythroid-specific regulatory region within intron 1, working in concert with GATA factors to control gene expression during erythropoiesis. karger.comnih.gov

Mutations or deletions within the binding sites for these transcription factors can lead to a significant reduction in B antigen expression on red blood cells, resulting in weak B phenotypes such as Bm. nih.govnih.gov

Interactive Data Table: Transcription Factors in Blood Group B Antigen Regulation Below is a summary of key transcription factors and their roles.

Transcription FactorBinding SiteFunctionCitation
SP1 ABO gene promoterMajor activator of the ABO promoter, initiating transcription. ashpublications.orgnih.gov
GATA-1 / GATA-2 Erythroid-specific regulatory element (+5.8-kb site in intron 1)Drives the erythroid cell-specific expression of the ABO gene. karger.comnih.govnih.gov
RUNX1 Erythroid-specific regulatory element (+5.8-kb site in intron 1)Co-regulates erythroid-specific expression. karger.comnih.gov

Post-Transcriptional Regulatory Mechanisms

Following transcription, the stability and translation of the glycosyltransferase mRNA are subject to further regulation, primarily by microRNAs (miRNAs). oup.comnih.gov MiRNAs are small non-coding RNAs that can bind to messenger RNA (mRNA) molecules, leading to their degradation or inhibiting their translation into proteins. nih.govyoutube.com This mechanism provides another layer of control over antigen expression and can account for variations in antigen strength not explained by genetics alone. nih.gov

Research has identified specific miRNAs that directly influence the expression of the A and B antigens:

miR-331-3p and miR-1908-5p: These two miRNAs have been shown to directly target the mRNA of the A and B glycosyltransferases. nih.govoup.comnih.gov An inverse correlation exists between the expression levels of these miRNAs and the levels of the blood group antigen. nih.gov Overexpression of miR-331-3p and miR-1908-5p in hematopoietic stem cells leads to a significant decrease in the number of A/B antigens on red blood cells. nih.govnih.gov

Dual-Action of miR-331-3p: Notably, miR-331-3p exhibits a dual regulatory function. In addition to targeting the glycosyltransferase mRNA directly, it also targets the mRNA of the transcription factor SP1. ashpublications.orgnih.govnih.gov By inhibiting the production of SP1, miR-331-3p further reduces the transcription of the ABO gene, creating a powerful inhibitory effect on antigen expression. oup.comnih.gov

This miRNA-mediated regulation is crucial for understanding certain weak A/B phenotypes and may explain changes in ABO antigen expression observed in processes like aging or tumorigenesis. ashpublications.org

Interactive Data Table: microRNAs in Blood Group B Antigen Regulation The table below details the miRNAs involved in post-transcriptional regulation.

microRNATarget(s)Effect on B Antigen ExpressionCitation
miR-331-3p 1. Glycosyltransferase B mRNA2. Transcription Factor SP1 mRNADownregulation via direct mRNA targeting and inhibition of a key transcription factor. ashpublications.orgnih.govoup.comnih.gov
miR-1908-5p Glycosyltransferase B mRNADownregulation via direct mRNA targeting. nih.govoup.comnih.gov

Immunological Recognition and Specificity

Epitopic Determinants of Blood Group B Antigen Hexaose Type 1

An epitope, or antigenic determinant, is the specific portion of an antigen that is recognized and bound by an antibody or a B-cell receptor. wikipedia.orgyoutube.com For carbohydrate antigens like the blood group B antigen, the epitope is defined by the type of sugars present, their sequence, and the linkages connecting them.

The this compound is an oligosaccharide with the chemical structure Galα1-3(Fucα1-2)Galβ1-3GlcNAcβ1-3Galβ1-4Glc. elicityl-oligotech.comelicityl-oligotech.com The immunological specificity of this molecule resides in the terminal trisaccharide portion of the chain. This key structural motif functions as the primary epitope. glycopedia.eu

The defining components of the B antigen epitope are:

Immunodominant Sugar: The terminal, non-reducing α-D-galactose (Gal) residue is the most critical component for B specificity. Its presence distinguishes the B antigen from the H antigen, which is the precursor it is synthesized from. glycopedia.eunih.gov

Fucose Residue: An α-L-fucose (Fuc) residue is attached to the subterminal galactose. This fucose is essential for the formation of the complete H antigen structure upon which the terminal galactose is added. glycopedia.eu

Core Structure: These determinants are attached to a type 1 oligosaccharide chain, which in this case is Galβ1-3GlcNAcβ1-3Galβ1-4Glc. elicityl-oligotech.comnih.gov

The spatial arrangement of the terminal galactose and the adjacent fucose creates a unique three-dimensional shape that is specifically recognized by the immune system. glycopedia.eu

ComponentLinkageRole in Epitope
α-D-Galactose α1-3 linkage to subterminal galactoseImmunodominant sugar defining B-specificity glycopedia.eunih.gov
α-L-Fucose α1-2 linkage to subterminal galactoseEssential for forming the H-antigen precursor glycopedia.eu
Subterminal Galactose β1-3 linkage to GlcNAcPart of the core chain that presents the determinant sugars elicityl-oligotech.com

Antibody Binding Characteristics and Immunoreactivity

The immune system produces antibodies that can specifically recognize and bind to foreign antigens. nih.gov Individuals who lack the B antigen on their own cells will have naturally occurring antibodies against it in their plasma. nih.govbritannica.com

Antibody Types and Specificity:

Naturally Occurring Antibodies: These are primarily of the Immunoglobulin M (IgM) class. britannica.com They appear in the serum of individuals with blood types A and O without any prior exposure to B-positive red blood cells, likely stimulated by encounters with similar antigens on bacteria or in food. nih.gov

Immune Antibodies: These are typically of the Immunoglobulin G (IgG) class and are produced after exposure to the B antigen, for instance, through an incompatible blood transfusion or pregnancy. britannica.comnih.gov IgG antibodies are generally more potent and can cross the placenta. nih.gov

The binding of an anti-B antibody to the B antigen epitope is a highly specific interaction, similar to a lock and key. The part of the antibody that binds to the epitope is called a paratope. wikipedia.org This specific binding is the basis for blood typing tests. For example, the monoclonal antibody HEB-29 reacts specifically with the human blood group B antigen, causing agglutination (clumping) of B-positive red blood cells. novusbio.com

Immunoreactivity: The primary and most visible manifestation of the antibody-antigen reaction is agglutination. britannica.com When anti-B antibodies encounter red blood cells expressing the B antigen, they cross-link multiple cells, causing them to clump together. novusbio.com This reaction is a hallmark of blood type incompatibility. The strength and speed of this reaction can be influenced by factors such as the class of antibody (IgM is a potent agglutinin due to its pentameric structure) and the density of the antigen on the cell surface. nih.gov In cases of the "acquired B antigen," which can arise from bacterial infections that modify the A antigen, the resulting structure reacts differently with anti-B antibodies compared to a normal B antigen, suggesting a subtle change in the epitope's presentation. nih.gov

Antibody ClassTypical OriginKey Characteristics
IgM Naturally Occurring britannica.comLarge pentameric structure, highly efficient at agglutination and activating complement. nih.govnih.gov
IgG Immune Response (exposure-driven) britannica.comMonomeric, can cross the placenta, involved in secondary immune responses. nih.govnih.gov

Mechanisms of Immune System Interaction

The interaction of the immune system with the blood group B antigen is a classic example of a humoral immune response, primarily mediated by B cells and antibodies. nih.gov

For an individual with blood type A or O, the blood group B antigen is recognized as foreign. The process unfolds as follows:

Antigen Recognition: "Naturally occurring" anti-B antibodies are already present in the circulation. nih.gov If B-positive red blood cells are introduced, these antibodies immediately bind to the B antigen epitopes on the cell surfaces. nih.gov

B-Cell Activation: The B antigen can also be recognized directly by B cells that have B-cell receptors (surface-bound antibodies) specific for the B epitope. This binding, often with the help of T helper cells, activates the B cell. nih.govnih.gov

Clonal Proliferation and Differentiation: The activated B cell proliferates, creating a clone of identical cells. These cells then differentiate into plasma cells, which are factories for producing and secreting large amounts of anti-B antibodies, and memory B cells, which provide long-term immunity. nih.govnih.gov

Effector Functions: The binding of anti-B antibodies (especially IgM and IgG) to red blood cells triggers the complement system, a cascade of blood proteins. nih.govnih.gov This activation leads to the formation of a membrane attack complex that punches holes in the red blood cell membrane, causing it to lyse (burst) while still in the circulation. This process, known as intravascular hemolysis, is the cause of severe and potentially fatal acute hemolytic transfusion reactions. nih.gov

This robust immune response underscores the clinical importance of the blood group B antigen and the necessity for precise blood typing and cross-matching to ensure compatibility in medical procedures. hematology.orgredcrossblood.org

Biological Roles and Intermolecular Interactions

Tissue and Cell-Type Specific Expression Patterns

The expression of histo-blood group antigens, including the B antigen, is not confined to erythrocytes but is broadly distributed across various cell types and tissues, indicating diverse physiological roles. nih.gov These antigens are complex carbohydrate structures found on glycoproteins and glycolipids on the surface of erythrocytes, endothelial cells, and a majority of epithelial cells. elsevier.es The specific expression is dependent on the differentiation state of the epithelium. elsevier.es

In addition to red blood cells, platelets, and leukocytes, B antigens are found on various plasma proteins and cell surface enzymes. nih.gov The expression extends to the epithelia of the gastrointestinal and respiratory tracts. nih.gov Analysis of the immune compartment across numerous human tissues has revealed specific distribution patterns of immune cells, some of which carry these surface antigens. nih.gov For instance, different subsets of B cells, such as naive, memory, and effector B cells, are found circulating between lymphoid tissues, blood, and lymph, and their surface markers can include glycosylated proteins. allenimmunology.org

Table 1: Expression of Blood Group B Antigen

Tissue/Cell Type Presence Reference
Red Blood Cells (Erythrocytes) Present elsevier.es
Endothelial Cells Present elsevier.es
Epithelial Cells Present (most types) elsevier.es
Platelets Present (adsorbed from plasma) nih.gov
Leukocytes Present (adsorbed from plasma) nih.gov
B cells Present on surface glycoproteins allenimmunology.org
Salivary Gland Epithelia Present in secretors nih.gov
Gastrointestinal Tract Epithelia Present in secretors nih.gov

**5.2. Engagement in Host-Pathogen Interactions

Histo-blood group antigens (HBGAs) serve as crucial receptors or attachment factors for various pathogens, most notably human noroviruses, a primary cause of acute gastroenteritis. nih.govcapes.gov.br The interaction is highly specific, with different norovirus strains exhibiting distinct binding patterns to the array of HBGAs. nih.gov While many norovirus strains recognize the H type 1 antigen as a primary receptor, others have evolved to bind to A or B antigens. nih.govnih.gov

The viral capsid protein, specifically the P2 subdomain, contains the binding sites for these carbohydrate antigens. nih.gov The diversity in norovirus strains, particularly within the prevalent GII.4 genotype, is partly driven by mutations in these binding sites, allowing the virus to adapt to the polymorphic landscape of HBGAs in the human population. nih.gov Interestingly, some enteric bacteria also express HBGAs on their surface. frontiersin.org For example, certain E. coli strains that express type A or type B antigens can bind norovirus-like particles, suggesting that these bacteria may act as a reservoir or facilitator for viral transmission. frontiersin.org

Molecular mimicry is a phenomenon where a foreign antigen from a pathogen shares structural similarities with self-antigens. nih.gov This resemblance can lead to the breakdown of self-tolerance, where the immune response directed against the pathogen cross-reacts with host tissues, potentially triggering an autoimmune disease. nih.gov The mechanism involves the activation of T cells or B cells by a microbial epitope that is homologous to a self-epitope. nih.govyoutube.com

This process is a postulated mechanism for post-infectious autoimmunity. nih.gov Pathogens may mimic host carbohydrate structures to evade the immune system. nih.gov For instance, Group B Streptococcus is known to mimic host sialoglycans. nih.gov Given that the blood group B antigen is a carbohydrate structure widely expressed on human cells, it represents a potential target for molecular mimicry. If a microbe displays a B-antigen-like structure, the resulting antibody and T-cell response could lead to an attack on the host's own cells expressing the B antigen. nih.govtandfonline.com Gut microbial antigens, in particular, are implicated in triggering autoimmunity through cross-reactivity, especially when gut barrier integrity is compromised. frontiersin.org

Presence in Human Secretions and Biological Fluids (e.g., milk, gut mucins)

In a significant portion of the population, known as "secretors," a soluble form of the Blood Group B antigen is found in various bodily fluids. nih.govnih.gov This is controlled by the FUT2 (secretor) gene, which encodes an enzyme responsible for creating the H antigen precursor in the epithelia of secretory tissues. nih.gov In individuals with at least one functional copy of the FUT2 gene, this H antigen is then converted to A or B antigens (depending on the individual's ABO genotype) and secreted. nih.gov

These soluble antigens are present in saliva, sweat, gastric secretions, urine, amniotic fluid, and seminal fluid. nih.gov They are notably abundant in human milk and the mucus lining the gut (gut mucins). nih.govnih.govnih.gov

Human Milk: The oligosaccharides in human milk (HMOs) have a composition that reflects the mother's secretor and Lewis blood group status. nih.govresearchgate.net Milk from a secretor mother contains free oligosaccharides corresponding to her blood type, such as the Blood Group B antigen. nih.gov These soluble antigens are believed to play a protective role for the infant by acting as decoys, binding to pathogens and preventing them from attaching to the infant's own gut cells. nih.gov

Gut Mucins: Mucins are heavily glycosylated proteins that form the protective mucus layer in the intestines. nih.gov These mucins are decorated with a variety of O-linked glycans, including ABH and Lewis antigens. nih.govtransfusionnews.com The expression of blood group B antigen on gut mucins provides a nutrient source for certain gut bacteria and also acts as an adhesion site. nih.gov The gut bacterium Akkermansia muciniphila, a specialist in mucin degradation, expresses enzymes that can efficiently cleave A and B antigens from the mucin core. transfusionnews.comspringernature.com

**5.4. Mechanistic Implications in Disease States

Alterations in the expression of ABH histo-blood group antigens are a well-documented feature of many human cancers. elsevier.esnih.gov These changes can include the loss of the expected antigen, the reappearance of an antigen in a tissue that normally does not express it, or the expression of an incompatible antigen. nih.gov

In hematological malignancies, such as acute myeloid leukemia (AML), a transient loss or weakening of A and B antigens on red blood cells is frequently observed. waocp.comnih.govashpublications.org This phenomenon is often linked to mutations or epigenetic changes, such as the inactivation of the A/B transferase genes, affecting the hematopoietic stem cells. waocp.comnih.gov The patient's original blood group antigen expression can often be restored upon achieving remission. nih.gov

In solid tumors, the loss of A or B antigens is a common event and has been associated with a more aggressive phenotype and poorer prognosis in cancers of the lung, bladder, and oral cavity. elsevier.eswaocp.comashpublications.org In colorectal cancer, the pattern of alteration is complex. Changes include the deletion of A or B antigens in the proximal colon and the reappearance of these antigens in the distal colon, where they are normally absent. nih.gov The expression of an incompatible blood group antigen (e.g., B antigen in a group A individual) is also observed specifically in adenomatous polyps and cancerous tissues, suggesting it may be a cancer-specific event. nih.gov

Table 2: Altered Expression of Blood Group B Antigen in Malignancies

Malignancy Type Observed Alteration Potential Mechanism Reference
Acute Myeloid Leukemia (AML) Transient loss or weakening of B antigen Inactivation of B transferase in leukemic stem cells nih.govashpublications.org
Other Myeloid Malignancies Decreased expression of B antigen on a proportion of red cells Loss of precursor H antigen or direct loss of B antigen ashpublications.org
Oral Carcinoma Decreased or lost expression of B antigen Absence of B transferase gene expression elsevier.es

Mechanistic Implications in Disease States

Role in Intercellular Adhesion and Signaling Pathways

The Blood group B antigen hexaose type 1, a complex carbohydrate molecule, plays a significant role in mediating interactions between cells and in transmitting biochemical signals into the cell's interior. Its functions are primarily dictated by its structure as a terminal glycan on glycoproteins and glycolipids embedded in the cell membrane. These roles are crucial in a variety of physiological and pathological processes, including immune surveillance, inflammation, and host-pathogen interactions.

Intercellular Adhesion

Intercellular adhesion is the process by which cells attach to each other and to the extracellular matrix. This process is fundamental for the maintenance of tissue structure and for the migration of cells throughout the body. The Blood group B antigen, as part of the larger family of ABO blood group antigens, participates in these events primarily by acting as a ligand for a class of adhesion molecules known as selectins. nih.govelicityl-oligotech.com

Selectins are carbohydrate-binding proteins (lectins) expressed on the surface of various cell types, including leukocytes (white blood cells) and endothelial cells that line the interior surface of blood vessels. nih.govnumberanalytics.com The interaction between selectins and their carbohydrate ligands is a critical early step in the process of leukocyte extravasation, where leukocytes move from the bloodstream into tissues to fight infection or participate in inflammation. nih.govnih.gov

The process typically involves:

Tethering and Rolling: When an inflammatory signal is present, endothelial cells upregulate the expression of E-selectin and P-selectin. nih.govnih.gov Circulating leukocytes, which may express the Blood group B antigen on their surface, can form transient, low-affinity bonds with these selectins. nih.gov This interaction is not strong enough to stop the leukocyte but causes it to slow down and "roll" along the endothelial surface. nih.gov

Firm Adhesion: The rolling motion allows the leukocyte to be exposed to other signaling molecules on the endothelial surface, which triggers the activation of another class of adhesion molecules on the leukocyte called integrins. nih.gov Activated integrins bind firmly to their ligands on the endothelial cells, such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), leading to the firm arrest of the leukocyte. nih.govnumberanalytics.com

The Blood group B antigen, with its terminal α-D-galactose residue, can serve as a component of the recognition motif for selectins. While the sialyl-Lewis X (sLex) antigen is considered the canonical ligand for selectins, other carbohydrate structures, including blood group antigens, are known to participate in these binding events. nih.gov For instance, activated B lymphocytes have been shown to de novo express carbohydrate epitopes that allow them to bind to E- and P-selectins, facilitating their movement into lymphoid tissues and inflammatory sites. nih.gov

Blood group antigens can also play a direct role in infection by serving as receptors for the adhesion of microorganisms, such as bacteria and viruses, to host cells. nih.govnih.gov This initial adhesion is a critical step for colonization and subsequent invasion. nih.gov

Table 1: Key Molecules in Blood Group B Antigen-Mediated Intercellular Adhesion

Molecule Class Location Function in Adhesion
This compound Carbohydrate (Glycan) Surface of red blood cells, epithelial cells, B lymphocytes Acts as a ligand that binds to selectins, mediating initial cell tethering and rolling. elicityl-oligotech.comnih.gov
E-selectin (CD62E) Adhesion Molecule (Lectin) Endothelial Cells Binds to carbohydrate ligands on leukocytes, initiating the rolling phase of adhesion. nih.govnih.gov
P-selectin (CD62P) Adhesion Molecule (Lectin) Endothelial Cells, Platelets Mediates the initial tethering and rolling of leukocytes on activated endothelium. nih.govwikipedia.org
Integrins (e.g., LFA-1, VLA-4) Adhesion Molecule Leukocytes Upon activation, mediate firm adhesion to ICAMs and VCAMs on endothelial cells. nih.govnih.gov
ICAM-1 (CD54) Adhesion Molecule (Ig Superfamily) Endothelial Cells Serves as a ligand for integrins, facilitating firm adhesion of leukocytes. numberanalytics.com

| VCAM-1 (CD106) | Adhesion Molecule (Ig Superfamily) | Endothelial Cells | Binds to integrins on lymphocytes and monocytes, leading to their firm adhesion. nih.govnumberanalytics.com |

Signaling Pathways

The binding of an external molecule (ligand) to a cell surface receptor, such as the interaction of a selectin with the Blood group B antigen on a glycoprotein, can initiate a cascade of events within the cell known as signal transduction. This process converts the external signal into a specific cellular response.

B-Cell Receptor (BCR) Signaling: The Blood group B antigen is often attached to proteins that are part of larger receptor complexes on the cell surface, such as the B-cell receptor (BCR) on B lymphocytes. nih.govnih.gov The primary function of the BCR is to recognize and bind to specific antigens, which is the first step in initiating an adaptive immune response. nih.gov Ligation (binding) of the BCR complex, which can be influenced by the interactions of its glycan components, triggers a complex signaling cascade. nih.govnih.gov

Key steps in the BCR signaling pathway include:

Receptor Clustering and Initial Phosphorylation: Antigen binding causes BCRs to cluster together. This brings associated Src-family tyrosine kinases (SFKs) like Lyn into proximity, which then phosphorylate the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the Igα and Igβ subunits of the BCR complex. nih.govnih.gov

Syk Activation: The phosphorylated ITAMs serve as docking sites for another kinase, Spleen tyrosine kinase (Syk). Once docked, Syk is activated and becomes a central player in propagating the signal downstream. nih.gov

Activation of Downstream Pathways: Activated Syk and SFKs trigger multiple downstream signaling modules:

Phospholipase C γ2 (PLCγ2) Pathway: Leads to the generation of second messengers that increase intracellular calcium levels and activate Protein Kinase C (PKC). This pathway is crucial for gene expression changes leading to B-cell activation and differentiation. nih.gov

Ras/MAPK Pathway: The activation of Ras and the subsequent Mitogen-Activated Protein Kinase (MAPK) cascade (including ERK) promotes cell proliferation and survival. nih.govnih.gov

PI3K/Akt Pathway: Phosphoinositide 3-kinase (PI3K) is activated, leading to the activation of Akt, a key kinase that promotes cell survival and metabolism. nih.govnih.gov

NF-κB Activation: This transcription factor is activated, leading to the expression of genes involved in inflammation, immune responses, and cell survival. nih.gov

Integrin Signaling: Crosslinking of selectin-binding carbohydrates on the cell surface, such as the Blood group B antigen, can lead to increased binding of B-cells to integrin ligands. nih.gov This suggests a form of "outside-in" signaling where adhesion events themselves trigger intracellular pathways that modulate cell behavior. When integrins bind to their ligands (e.g., VCAM-1), they also initiate their own signaling cascades. In macrophages, for example, integrin ligation leads to a signaling pathway involving Src-family kinases, the protein Cbl, and PI-3 kinase, which is essential for cell spreading and migration. nih.gov In B cells, β1-integrin has been shown to regulate the PI3K pathway, influencing B-cell differentiation. nih.gov

Table 2: Key Components in Signaling Pathways Associated with Blood Group B Antigen

Component Class Role in Signaling
B-Cell Receptor (BCR) Receptor Complex Recognizes antigens; its ligation initiates the primary signaling cascade in B cells. nih.govnih.gov
Src-Family Kinases (e.g., Lyn) Enzyme (Tyrosine Kinase) Performs the initial phosphorylation of ITAMs on the BCR complex upon antigen binding. nih.govnih.gov
Syk (Spleen tyrosine kinase) Enzyme (Tyrosine Kinase) Binds to phosphorylated ITAMs and propagates the signal to downstream pathways like PLCγ2 and MAPK. nih.gov
PLCγ2 (Phospholipase C gamma 2) Enzyme (Phospholipase) Generates second messengers leading to calcium mobilization and PKC activation. nih.gov
PI3K (Phosphoinositide 3-kinase) Enzyme (Lipid Kinase) Activates the Akt pathway, promoting cell survival and proliferation. nih.govnih.gov
MAPK (Mitogen-activated protein kinase) Enzyme (Serine/Threonine Kinase) A family of kinases (including ERK) that regulates cell growth, differentiation, and survival. nih.gov
NF-κB (Nuclear factor kappa B) Transcription Factor Translocates to the nucleus to activate genes involved in immunity and inflammation. nih.gov

| Integrins | Receptor | Mediate firm cell adhesion and transmit "outside-in" signals that can influence cell migration and differentiation. nih.govnih.gov |

Advanced Methodologies for Research and Analysis

High-Resolution Structural Elucidation Techniques

Determining the precise three-dimensional structure and composition of the blood group B antigen hexaose type 1 is fundamental to understanding its function. High-resolution techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable tools for this purpose.

Table 1: Key NMR Findings for ABO Histo-Blood Group Antigens

Parameter Observation Implication Source
¹H Chemical Shifts Very little difference across various ABO subtypes. Suggests a nearly identical conformation in solution for different types. nih.gov
¹H-¹H Coupling Constants Consistent across related structures. Confirms the conformational similarity. nih.gov

Mass spectrometry (MS) is a cornerstone of glycoanalysis due to its high sensitivity and ability to determine molecular weight and sequence.

Electrospray Ionization with Collision-Induced Dissociation (ESI-CID-MS/MS) has been effectively used for typing blood-group antigens on neutral oligosaccharides. nih.gov This negative-ion mode technique is particularly valuable for distinguishing between different linkage types. The unique fragmentation patterns, including D- and ⁰,²A-type cleavages, are critical for assigning blood-group and chain types (e.g., type 1 vs. type 2). nih.gov This method provides high sensitivity for typing all major blood-group determinants, including the B-determinant on type 1 chains. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another key technology, primarily applied in high-throughput genetic screening to identify the single-nucleotide polymorphisms that define blood types. nih.gov While often used for genotyping, the principle of detecting specific mass differences is fundamental. In glycomics, MALDI-TOF MS can analyze the glycan profiles of cells and tissues. nih.govyoutube.com This technique involves co-crystallizing the analyte with a matrix and using a laser to desorb and ionize the molecules, which are then identified by their mass-to-charge ratio. youtube.com

Table 2: Mass Spectrometry Techniques for Blood Group Antigen Analysis

Technique Application Key Advantages Source
ESI-CID-MS/MS Typing of blood-group determinants on oligosaccharides. High sensitivity; unique fragmentation patterns in negative-ion mode allow for precise linkage assignment. nih.gov

Chromatographic and Electrophoretic Separations (e.g., HPLC, Capillary Electrophoresis, Liquid Chromatography)

Separation sciences are crucial for isolating and quantifying the this compound from biological samples or synthetic reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of glycated hemoglobin and related structures. nih.gov For oligosaccharide analysis, HPLC provides a robust means of separation and quantification. Commercially available, fluorescently-labeled Blood group B antigen hexaose I is intended for use as a retention time standard in various liquid chromatography applications. glyxera.comglyxera.com

Capillary Electrophoresis (CE) offers high-resolution separation of charged or derivatized carbohydrates. It is noted for its efficiency and minimal sample consumption. Studies comparing CE and HPLC have found that CE can be superior for detecting certain hemoglobin variants and provides reliable quantification. nih.gov Fluorescently-labeled Blood group B antigen hexaose I is specifically marketed as an identification and migration time standard for capillary electrophoresis applications, highlighting its role as a reference compound in this analytical platform. glyxera.comglyxera.com

Immunological Assays for Detection and Quantification

Immunological assays leverage the high specificity of antibodies to detect and quantify target antigens. The blood group B antigen is a well-defined epitope that can be targeted by specific monoclonal antibodies.

Monoclonal antibodies, such as the clone HEB-29 , have been developed to specifically react with the human blood group B antigen. thermofisher.comnovusbio.com These antibodies, typically of the IgM class, are generated using immunogens like erythrocytes from individuals with blood group B. thermofisher.comnovusbio.com The specificity of these antibodies is rigorously confirmed by testing against thousands of blood samples. thermofisher.comnovusbio.com

These antibodies are employed in various assay formats:

Agglutination Assays: This is the classical method for blood typing, where the antibody cross-links red blood cells expressing the B antigen, causing them to clump together. The HEB-29 antibody is used in agglutination tests with a minimum titre of 1:128. novusbio.com

Inhibition Assays: Soluble forms of blood group antigens can be used to inhibit the binding of antibodies, which helps in identifying specific antibodies in a sample. nih.gov This principle is used to confirm antibody specificity and to analyze complex mixtures. nih.gov

Enzymatic Synthesis and Functionalization for Research Tools

The creation of blood group B antigens for research is often achieved through enzymatic synthesis, which offers high specificity and avoids the need for complex protecting group chemistry common in chemical synthesis.

The key enzyme in the synthesis of the B antigen is the blood group B glycosyltransferase (α-1,3-galactosyltransferase) . nih.govnih.gov This enzyme transfers a galactose (Gal) molecule from a donor substrate, typically Uridine Diphosphate-Galactose (UDP-Gal) , to a precursor H antigen structure. nih.govyoutube.com Researchers have successfully used recombinant B transferase expressed in E. coli for the enzymatic synthesis of blood group B trisaccharide analogues. nih.gov While the natural enzyme is highly specific for UDP-Gal, studies have shown it can also utilize UDP-Glucose as a donor substrate, albeit at a much lower rate (0.01% that of UDP-Gal), to create antigen analogues. nih.gov

Once synthesized, the this compound can be functionalized for use in various research applications. It can be linked to carrier proteins like Bovine Serum Albumin (BSA) or grafted onto gels for affinity chromatography. elicityl-oligotech.comelicityl-oligotech.com It can also be attached to fluorescent tags or biotin (B1667282) for use in detection and binding assays. elicityl-oligotech.comelicityl-oligotech.com

Table 3: Key Enzymes and Substrates in B Antigen Synthesis

Enzyme Gene Donor Substrate Acceptor Substrate Product Source
α-1,3-galactosyltransferase ABO UDP-Galactose H antigen (Type 1 chain) Blood group B antigen (Type 1 chain) nih.govyoutube.com

Glycomics and Glycoproteomics Approaches

Glycomics and glycoproteomics are systems-level approaches to study the entire complement of glycans (the glycome) and glycoproteins in a biological system, respectively. The this compound is a component of the human glycome, where it exists as a terminal structure on both glycoproteins and glycolipids on the surface of cells like erythrocytes and certain epithelial cells. novusbio.comarxiv.org

Glycomic studies analyze how the expression of glycans, including blood group antigens, changes in different states, such as during development or disease. nih.gov For example, alterations in the expression of A, B, and H antigens are known to occur during malignant cellular transformation. thermofisher.comnovusbio.com Mass spectrometry-based glycomic and glycoproteomic workflows are used to identify these cancer-specific glycan signatures, which can serve as biomarkers or therapeutic targets. nih.gov The study of how pathogens interact with host cells often involves analyzing their binding to specific histo-blood group antigens, making these structures critical in understanding infection biology. arxiv.org

Enzymatic Degradation and Modification

Identification and Characterization of Blood Group B Antigen-Degrading Enzymes (e.g., α-galactosidases)

The primary enzymes identified for degrading the blood group B antigen are α-galactosidases (α-GAL). nih.gov These enzymes specifically target and cleave the terminal α-1,3-linked galactose residue, which is the immunodominant sugar of the B antigen. nih.govnih.gov The removal of this sugar moiety from the underlying H-antigen structure effectively converts the B antigen into an H antigen, the core structure found in blood group O. tandfonline.comnih.govnih.gov

Various α-galactosidases have been isolated and characterized from different sources, including plants, fungi, and bacteria. One of the earliest studied α-galactosidases used for this purpose was extracted from green coffee beans. nih.govresearchgate.net More recently, research has focused on microbial enzymes due to their potential for higher efficiency and more favorable biochemical properties for clinical and research applications. nih.gov

Key characteristics of these enzymes, such as pH optimum, temperature stability, and kinetic parameters, have been extensively studied. For example, a recombinant α-galactosidase expressed in the yeast Pichia pastoris was found to have a specific activity of 32 U/mg and an optimal pH of 6.4. nih.gov An α-galactosidase isolated from the gut bacterium Ruminococcus gnavus showed maximal activity at pH 6.0, which is advantageous as it is within the pH range of stored red blood cell units (pH 6.4–7.2). tandfonline.comtandfonline.com This proximity to neutral pH minimizes damage to red blood cells during the conversion process. tandfonline.com The molecular weight of a purified recombinant α-galactosidase has been reported to be 41 kDa. nih.gov

Table 1: Characteristics of Selected Blood Group B-Degrading α-Galactosidases

Enzyme Source Glycoside Hydrolase Family Optimal pH Key Findings Reference(s)
Green Coffee Bean Not Specified 6.4 Successfully used to convert group B erythrocytes to group O. nih.gov nih.gov
Ruminococcus gnavus Not Specified 6.0 Effective at cleaving the B epitope in conditions found in packed red cell units. tandfonline.comtandfonline.com tandfonline.comtandfonline.com
Bifidobacterium bifidum GH110 Not Specified Strictly specific for the blood group B antigen. oup.com
Pichia pastoris (recombinant) Not Specified 6.4 Showed identical specific activity and kinetic parameters to its native counterpart from coffee beans. nih.gov
Akkermansia muciniphila Not Specified Not Specified Part of an enzyme cocktail that can remove B antigens and their extended variants. technologynetworks.comeurekalert.org technologynetworks.comeurekalert.org

Specificity and Reaction Mechanisms of Glycosidases

Glycosidases that degrade the blood group B antigen exhibit high specificity. They are exo-glycosidases, meaning they cleave terminal sugar residues from oligosaccharide chains. tandfonline.com The reaction mechanism is a hydrolysis reaction, where a water molecule is used to break the α-1,3-glycosidic bond between the terminal galactose and the adjacent fucose-substituted galactose of the H antigen. dtu.dknih.gov

The specificity of these enzymes is crucial for their application. For instance, the α-galactosidase from green coffee beans specifically cleaves the terminal α-linked galactose from group B red blood cells without affecting other major antigens on the cell surface. nih.gov This ensures that the structural integrity and function of the red blood cell are maintained post-conversion.

Enzymes belonging to the glycoside hydrolase (GH) family 110 have been identified as being particularly specific for the blood group B antigen. oup.com An α-galactosidase from Bifidobacterium bifidum (AgaBb), a member of the GH110 family, demonstrates strict specificity for the B antigen and does not act on other similar structures. oup.com This high level of specificity is attributed to a unique carbohydrate-binding module within the enzyme's structure that precisely recognizes the B antigen. oup.com This contrasts with other α-galactosidases from families like GH27 and GH36, which may have broader specificity and less favorable pH optima. oup.com The enzymatic action converts the B antigen to the H antigen, which can be detected by the appearance of H(O) activity. nih.gov

Sources of Degrading Enzymes (e.g., enteric bacteria)

The human gastrointestinal tract is a rich reservoir of microbes that produce enzymes capable of degrading blood group antigens. nih.govnih.gov These antigens are present on mucin glycoproteins that line the gut, and enteric bacteria have co-evolved to utilize these glycans as a nutrient source. technologynetworks.comdtu.dkjci.org Consequently, human feces and fecal cultures are viable sources for isolating and purifying these enzymes. nih.govnih.gov

Obligate anaerobes are the major source of these heat-sensitive, extracellular enzymes. nih.govnih.gov Studies have shown that the population density of B-degrading bacteria is significantly higher in individuals who are blood group B secretors, suggesting a nutritional advantage for these bacteria in their native environment. jci.org

Specific enteric bacteria identified as producers of B-degrading α-galactosidases include:

Ruminococcus gnavus : This gram-positive, obligate anaerobe constitutively produces an α-galactosidase that hydrolyzes the B epitope. tandfonline.comnih.gov

Bifidobacterium bifidum : This is another gut microbe that has been found to be capable of releasing galactose from the B antigen. oup.com

Akkermansia muciniphila : This mucin-degrading gut bacterium produces a cocktail of enzymes that can efficiently remove not only the standard B antigen but also recently discovered extended versions of the antigen. technologynetworks.comeurekalert.orglu.se

Escherichia coli O86: The blood group B specificity of this bacterial antigen can be destroyed by α-galactosidase, indicating the presence of B-like structures and the potential for related enzyme activity. nih.gov

The host's own blood type and secretor status can influence the specificity of the enzymes produced by their fecal bacteria. nih.govnih.gov For example, fecal cultures from B secretors tend to produce higher levels of B-degrading enzyme activity. nih.govnih.gov

Research Applications of Enzymatic Modification

The primary and most significant research application of enzymatically modifying the blood group B antigen is the conversion of type B red blood cells (RBCs) into universal donor type O RBCs. researchgate.netnih.gov This technology, creating what are known as enzyme-converted O (ECO) cells, holds immense promise for transfusion medicine by potentially alleviating shortages of group O blood and reducing the risks associated with ABO-incompatible transfusions. researchgate.nettechnologynetworks.comeurekalert.org

This enzymatic conversion serves as a powerful tool for structural and functional studies of blood antigens. By selectively removing the terminal galactose, researchers can:

Confirm the structural basis of B antigenicity. nih.gov

Study the properties of the exposed, underlying H antigen. tandfonline.comnih.gov

Assess the completeness of antigen removal and test for any residual antigenicity that might cause an immune response. dtu.dknih.gov

Recent research has highlighted the importance of enzymes that can also cleave extended versions of the B antigen, which were previously unrecognized and may have been responsible for the incomplete success of earlier conversion attempts. technologynetworks.comlu.se Enzyme cocktails from gut bacteria like Akkermansia muciniphila are being explored for their ability to remove both the canonical and extended B antigens, bringing the goal of safe, universal blood closer to reality. technologynetworks.comeurekalert.org The development of recombinant enzymes, such as the α-GAL from Pichia pastoris, facilitates the large-scale production needed for these extensive structural and pre-clinical studies. nih.gov

Evolutionary Perspectives

Comparative Glycan Expression Across Species

The expression of ABO antigens is not limited to humans; these carbohydrate structures are found throughout the primate lineage and in some other mammals. wikipedia.orgamegroups.org However, the specific distribution of A, B, and H antigens varies significantly among different species. While humans exhibit all four blood types (A, B, AB, and O), our closest living relatives show more restricted patterns. anthropogeny.orgyoutube.com For instance, chimpanzees are predominantly type A and O, while gorillas have been observed to be exclusively type B. amegroups.organthropogeny.org Orangutans, on the other hand, express A, B, and AB blood types. anthropogeny.org

The expression of these antigens is also not confined to red blood cells. In many primate species, particularly those less closely related to humans, ABO antigens are found in epithelial and endothelial cells of the respiratory and digestive tracts, as well as in secretions like saliva. amegroups.org The expression on red blood cells is a trait more specific to hominoids. pnas.org

Beyond primates, ABO-like antigens have been identified in other mammals. For example, pigs exhibit A and O phenotypes. amegroups.orgnih.gov Researchers have also characterized the murine (mouse) ABO gene, finding that it can encode a transferase capable of creating both A and B antigens, though the expression in living mice is very weak. amegroups.org It is important to note that while these antigens are structurally similar and detected by the same reagents as human blood groups, their molecular fine structures and the genetic basis of their expression can differ. nih.gov

Table 1: Expression of ABO Blood Group Antigens in Various Species

SpeciesBlood Group B Antigen ExpressionOther ABO Antigens ExpressedReference
Humans (Homo sapiens)Present (in Type B and AB individuals)A, H (O) nih.gov
Gorillas (Gorilla gorilla)Present (exclusively)None amegroups.organthropogeny.org
Orangutans (Pongo pygmaeus)PresentA, AB anthropogeny.org
Black Howler Monkeys (Alouatta caraya)Present (exclusively in a studied sample)None pnas.org
Baboons (Papio)PresentA amegroups.org
Chimpanzees (Pan troglodytes)AbsentA, O amegroups.organthropogeny.org
Pigs (Sus scrofa domesticus)AbsentA, O amegroups.orgnih.gov

Hypotheses on the Evolution of Blood Group Antigens

The long-term persistence and diversity of the ABO blood group system across millions of years of primate evolution suggest that these antigens are not merely neutral markers but have been subject to significant selective pressures. The leading hypothesis for the maintenance of A and B alleles is balancing selection . researchgate.netnih.gov This form of natural selection maintains multiple alleles in a population, preventing any single allele from becoming fixed or lost.

One major driver of balancing selection on ABO antigens is thought to be co-evolution with pathogens. anthropogeny.org Many viruses and bacteria utilize cell surface glycans, including blood group antigens, as receptors for attachment and entry into host cells. A host population with diverse blood group antigens would be less susceptible to a single pathogen that has adapted to bind to a specific antigen. For example, if a pathogen evolves to efficiently infect individuals with the A antigen, individuals with the B or O antigen would have a selective advantage. Over time, this can lead to fluctuations in the frequencies of different blood group alleles as pathogen populations change.

Another hypothesis suggests that the blood group antigens themselves may have intrinsic physiological functions that are still not fully understood, and that these functions contribute to their evolutionary maintenance. The wide distribution of these antigens on various cell types beyond red blood cells supports the idea that their biological roles are not limited to transfusion compatibility. youtube.compnas.org

The A and B alleles are remarkably ancient, with evidence suggesting that the polymorphism predates the divergence of many primate lineages, having been maintained for tens of millions of years. researchgate.netnih.gov This makes the ABO system a rare example of a trans-species polymorphism, where the same ancestral genetic variants are inherited and maintained across different species. nih.gov

Genetic Basis of Evolutionary Divergence in the ABO System

The phenotypic differences in the ABO system are rooted in specific variations within a single gene: the ABO glycosyltransferase gene located on chromosome 9. youtube.com This gene encodes the enzymes responsible for the final step in the synthesis of the A and B antigens.

The divergence between the A and B alleles is remarkably consistent across primate species. It stems from just a few key single nucleotide polymorphisms (SNPs) in the ABO gene, which result in four amino acid substitutions between the A transferase (A-glycosyltransferase) and the B transferase (B-glycosyltransferase). nih.govnih.gov These changes alter the enzyme's substrate specificity. The A transferase adds N-acetylgalactosamine to a precursor molecule called the H antigen, creating the A antigen. nih.gov In contrast, the B transferase adds D-galactose to the same H antigen precursor, forming the B antigen, which includes the Blood Group B antigen hexaose type 1 structure. nih.govyoutube.com

The O alleles, in contrast, are typically the result of a loss-of-function mutation. Most commonly, a single nucleotide deletion near the beginning of the gene's coding sequence causes a frameshift, leading to a premature stop codon and the production of a non-functional protein. nih.gov Without a functional enzyme, the H antigen precursor remains unmodified, resulting in the O phenotype. Unlike the ancient A and B alleles, the various O alleles appear to have arisen independently and more recently in different species. pnas.org

This genetic architecture—ancient, functionally distinct alleles (A and B) maintained by selection and more recent, non-functional alleles (O) arising from mutations—underpins the evolutionary diversity of the ABO system observed across humans and other primates. pnas.orgnih.gov

Q & A

Basic Research: How can Blood Group B Antigen Hexaose Type 1 (B-Hexa-T1) be detected and quantified in complex biological samples?

Methodological Answer:
B-Hexa-T1 can be quantified using phenol-sulfuric acid colorimetric assays optimized for oligosaccharides. The method involves reacting free reducing sugars with phenol and concentrated sulfuric acid to produce a stable orange-yellow chromophore, measurable at 490 nm . For higher specificity in complex matrices (e.g., serum or tissue lysates), coupling with negative-ion electrospray ionization mass spectrometry (ESI-MS) is recommended to distinguish B-Hexa-T1 from structurally similar glycans (e.g., A-Hexa-T1 or H-antigen derivatives) .

Basic Research: What experimental approaches are used to characterize the structural specificity of B-Hexa-T1?

Methodological Answer:
Structural characterization requires enzymatic digestion (e.g., using α-galactosidases to cleave terminal Galα1-3 residues) followed by high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) . Comparative analysis with synthetic standards (e.g., type 1 vs. type 2 B-antigen hexaoses) helps confirm branching patterns and glycosidic linkages . Nuclear magnetic resonance (NMR) spectroscopy is critical for resolving anomeric configurations (α vs. β linkages) in the hexaose backbone .

Basic Research: What challenges arise in synthesizing B-Hexa-T1 for in vitro studies?

Methodological Answer:
Enzymatic synthesis via bacterial glycosyltransferases (e.g., α1-3-galactosyltransferase) is the primary method, but substrate promiscuity can lead to byproducts like A-Hexa-T1 or incomplete fucosylation at the H-antigen core. To mitigate this, reaction conditions (pH, divalent cations like Mn²⁺) must be tightly controlled, and products purified via size-exclusion chromatography or affinity columns using anti-B monoclonal antibodies .

Advanced Research: How can B-Hexa-T1 interactions with lectins or antibodies be analyzed to resolve binding affinity discrepancies?

Methodological Answer:
Surface plasmon resonance (SPR) is ideal for real-time kinetic analysis. For example, immobilizing B-Hexa-T1 on a sensor chip (via amine coupling) and flowing lectins/antibodies over the surface allows measurement of association/dissociation rates. Mutagenesis studies (e.g., altering key residues like Asp271 in lectin-binding pockets) can clarify conflicting affinity data . Parallel isothermal titration calorimetry (ITC) provides complementary thermodynamic data (ΔH, ΔS) to validate SPR findings .

Advanced Research: What experimental strategies identify critical residues in enzymes that modify B-Hexa-T1?

Methodological Answer:
Site-directed mutagenesis combined with kinetic assays is essential. For instance, substituting Asp271 in a glycoside hydrolase with alanine reduces binding affinity for B-Hexa-T1 by 3–4-fold, as shown in SPR studies with agaro-oligosaccharide analogs . X-ray crystallography of enzyme-B-Hexa-T1 complexes further resolves hydrogen-bonding networks and subsite interactions .

Advanced Research: How do researchers address contradictory data in B-Hexa-T1 binding studies across different oligosaccharide lengths?

Methodological Answer:
Contradictions often arise from stoichiometric variability (e.g., shorter oligosaccharides binding multiple enzyme molecules). Using two-parameter Langmuir fit models in SPR analysis accounts for ligand valency and corrects for non-specific binding. For example, agaro-tetraose binds AgaA-E147S/D271A mutants with 8-fold higher affinity than longer oligosaccharides due to altered subsite occupancy .

Advanced Research: What methods are used to study B-Hexa-T1’s role in immune evasion by pathogens?

Methodological Answer:
Glycan microarray screening immobilizes B-Hexa-T1 alongside other antigens to profile pathogen adhesion (e.g., E. coli F18 fimbriae). Competitive inhibition assays with synthetic B-Hexa-T1 and flow cytometry (using fluorescently labeled pathogens) quantify binding blockade efficiency. Mutating key residues (e.g., Fucα1-2 in the H-antigen core) can abolish immune evasion, as shown in nanobody-mediated inhibition studies .

Advanced Research: How do structural differences between B-Hexa-T1 and B-Hexa-T2 influence biological activity?

Methodological Answer:
The type 1 vs. type 2 distinction lies in the GlcNAc linkage (β1-3 vs. β1-4). Comparative studies using synthetic glycoconjugates (e.g., HSA-B-Hexa-T1 and -T2) reveal that type 1 binds anti-B antibodies with 2-fold higher avidity in ELISA, while type 2 shows stronger interactions with dendritic cell lectins. Molecular dynamics simulations further predict differences in solvent-accessible surface areas for terminal galactose residues .

Advanced Research: What models are used to investigate B-Hexa-T1’s role in transplant rejection?

Methodological Answer:
Ex vivo human organ perfusion models infuse B-Hexa-T1 into blood vessels to monitor complement activation (C3a, C5a ELISA) and endothelial injury (histology). Parallel in vitro assays with human serum and donor RBCs quantify IgM/IgG deposition via flow cytometry. Studies show that pre-treatment with α-galactosidase reduces antibody-mediated cytotoxicity by >70% .

Advanced Research: How can conflicting data on B-Hexa-T1’s immunogenicity in animal models be resolved?

Methodological Answer:
Discrepancies often stem from species-specific glycosylation patterns (e.g., mice lack α1-3-galactosyltransferase). Using transgenic mice expressing human ABO antigens or humanized NSG mice improves translational relevance. Cross-validation with HPLC-MS/MS ensures B-Hexa-T1 integrity in immunized sera, while glycan microarray cross-reactivity screens rule out off-target responses .

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